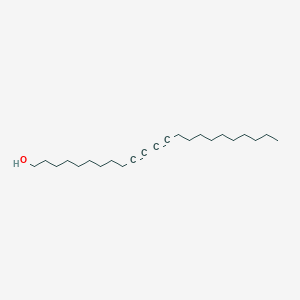

Tricosa-10,12-diyn-1-OL

Description

Properties

CAS No. |

69288-35-3 |

|---|---|

Molecular Formula |

C23H40O |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

tricosa-10,12-diyn-1-ol |

InChI |

InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-10,15-23H2,1H3 |

InChI Key |

DBSTWBRUGYCPTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCO |

Origin of Product |

United States |

Systematic Nomenclature and Molecular Architecture of Tricosa 10,12 Diyn 1 Ol

IUPAC Designation and Positional Isomerism Considerations

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (10E,12E)-tricosa-10,12-diyn-1-ol . The parent chain is the 23-carbon "tricosa-" chain. The "-ol" suffix with the locant "1" indicates a primary alcohol. The "-diyn-" infix with locants "10" and "12" specifies the positions of the two triple bonds.

Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the location of those groups. For tricosa-10,12-diyn-1-ol, positional isomerism can arise from variations in the placement of the hydroxyl group and the diyne moiety.

Hydroxyl Group Isomerism: The hydroxyl group could be located at any other carbon atom along the 23-carbon chain, leading to a series of secondary alcohols (e.g., tricosa-10,12-diyn-2-ol, tricosa-10,12-diyn-3-ol, etc.).

Diyne Moiety Isomerism: The conjugated diyne system could be situated at different positions along the carbon chain, resulting in isomers such as tricosa-9,11-diyn-1-ol or tricosa-11,13-diyn-1-ol.

The table below illustrates a selection of potential positional isomers.

| IUPAC Name | Position of -OH Group | Position of Diyne Moiety |

| This compound | 1 | 10, 12 |

| Tricosa-10,12-diyn-2-ol | 2 | 10, 12 |

| Tricosa-9,11-diyn-1-ol | 1 | 9, 11 |

| Tricosa-11,13-diyn-1-ol | 1 | 11, 13 |

Conformational Analysis of the Alkynyl Chain in this compound

The conformation of this compound is largely influenced by the rigid, linear geometry of the conjugated diyne unit. The sp-hybridized carbon atoms of the two triple bonds create a rod-like segment within the long alkyl chain. This linearity significantly restricts the conformational freedom of the central part of the molecule.

In the solid state or when adsorbed on surfaces, molecules of similar long-chain diynols, such as 10,12-pentacosadiyn-1-ol, are known to self-assemble into well-ordered structures. nih.gov Studies on these related compounds reveal that the molecules can adopt different packing arrangements, such as "herringbone" or "parallel" patterns. nih.gov These arrangements are stabilized by van der Waals forces between the long alkyl chains and hydrogen bonding between the terminal hydroxyl groups. The conformation of the molecule within these assemblies can be described as "lifted-up" or "in-plane," depending on the specific intermolecular interactions and the substrate. nih.gov

| Structural Feature | Description |

| Diyne Moiety (C10-C13) | Linear and rigid due to sp-hybridized carbons. |

| Flanking Alkyl Chains | Flexible, with a tendency towards an all-trans (staggered) conformation. |

| Overall Molecular Shape | A long, predominantly linear molecule with a rigid central segment. |

Hydrogen Bonding Capabilities of the Terminal Hydroxyl Group in this compound

The terminal hydroxyl (-OH) group is a key functional feature of this compound, enabling it to act as both a hydrogen bond donor and acceptor. libretexts.org This capability allows for the formation of intermolecular hydrogen bonds, where the slightly positive hydrogen atom of one molecule is attracted to the lone pair of electrons on the oxygen atom of a neighboring molecule. libretexts.orgchemguide.co.uk

The effectiveness of hydrogen bonding can be influenced by the steric hindrance of the long alkyl chain. quora.com However, in the case of a primary alcohol like this compound, the hydroxyl group is readily accessible, allowing for efficient hydrogen bond formation. In condensed phases, these molecules are likely to form extended networks or chains linked by hydrogen bonds.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Terminal -OH groups of adjacent molecules | Governs self-assembly and influences physical properties. libretexts.orglibretexts.org |

| Van der Waals Forces | Long alkyl chains of adjacent molecules | Contributes to molecular packing and stability of assemblies. quora.com |

Synthetic Strategies for Tricosa 10,12 Diyn 1 Ol and Analogous Diynols

Acetylenic Coupling Reactions for Diynol Scaffold Construction

The formation of the 1,3-diyne backbone is the cornerstone of synthesizing tricosa-10,12-diyn-1-ol and its analogs. Several acetylenic coupling reactions are instrumental in this process, each with its own set of advantages and specific applications.

The Cadiot-Chodkiewicz coupling is a fundamental and widely used method for creating unsymmetrical diynes. alfa-chemistry.comrsc.orgwikipedia.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org This method is highly selective, yielding a single desired product rather than a mixture of all possible couplings, which can be an issue with other methods. wikipedia.org The reaction mechanism proceeds through the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne. wikipedia.org Various modifications to the classic Cadiot-Chodkiewicz conditions have been developed to enhance efficiency and selectivity, often influenced by the nature of the base, solvent, and reaction temperature. rsc.org

For the synthesis of symmetrical 1,3-diynes, the Glaser coupling is a classic and effective method. rsc.orgorganic-chemistry.org This reaction involves the oxidative homocoupling of terminal alkynes, traditionally catalyzed by copper salts in the presence of a base and an oxidant like air. rsc.orgresearchgate.net The reaction proceeds via the formation of copper(I)-alkyne complexes. wikipedia.org

Several modifications of the Glaser coupling have been developed to improve its utility. The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine (B92270) to couple two terminal alkynes. wikipedia.orgorganic-chemistry.orgpearson.com This method has been successfully applied in the synthesis of various natural products. wikipedia.org

The Hay coupling , another variation of the Glaser coupling, employs a catalytic amount of a copper(I) chloride complex with a ligand like tetramethylethylenediamine (TMEDA). organic-chemistry.orgwikipedia.org A key feature of the Hay coupling is the use of oxygen from the air to continuously reoxidize the Cu(I) to Cu(II) throughout the reaction, making the copper catalytic. wikipedia.org This method is versatile due to the solubility of the copper-TMEDA complex in a wide range of solvents. organic-chemistry.org

The following table summarizes the key features of these acetylenic coupling reactions:

| Coupling Reaction | Reactants | Catalyst System | Key Feature |

| Cadiot-Chodkiewicz | Terminal alkyne + 1-Haloalkyne | Copper(I) salt, Amine base | Synthesizes unsymmetrical diynes with high selectivity. alfa-chemistry.comrsc.orgwikipedia.org |

| Glaser Coupling | Terminal alkyne (homocoupling) | Copper(I) salt, Base, Oxidant | A foundational method for symmetrical diyne synthesis. rsc.orgorganic-chemistry.org |

| Eglinton Reaction | Terminal alkyne (homocoupling) | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂), Pyridine | A modification of Glaser coupling using stoichiometric copper. wikipedia.orgorganic-chemistry.org |

| Hay Coupling | Terminal alkyne (homocoupling) | Catalytic Copper(I) salt (e.g., CuCl), Ligand (e.g., TMEDA), Oxygen (air) | A catalytic version of Glaser coupling with continuous reoxidation of the copper catalyst. organic-chemistry.orgwikipedia.org |

Stereoselective Synthesis of this compound

The stereoselective synthesis of related compounds, such as 2-amino-1,3-diols, often relies on two primary strategies: the introduction of alcohol and amino groups with precise stereochemistry, or stereoselective processes like aminohydroxylation starting from allylic carbamates. beilstein-journals.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. uzh.ch

For long-chain alcohols, lipase-mediated resolution has proven to be an effective technique for separating enantiomers. mdpi.com Lipases can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the isolation of the other in high enantiomeric purity. mdpi.com For instance, Novozym 435, a commercially available lipase, has been successfully used in the acetylation of racemic alcohols to achieve enantiomeric separation. mdpi.com The efficiency and selectivity of such enzymatic resolutions can be highly dependent on the substrate's structure and the reaction conditions. mdpi.com

Although direct stereoselective synthesis of the this compound backbone is not a primary focus in the literature, the application of these stereoselective techniques would be paramount if chiral centers were to be introduced into the alkyl chain.

Purification and Isolation Methodologies for Diynol Monomers

The purification of diynol monomers like this compound is a critical step to ensure the quality and reactivity of the final product, especially for polymerization applications where impurities can significantly impact the material's properties. Several methods are employed for the purification of these and other molecular compounds.

Column chromatography is a standard and widely used technique for purifying organic compounds. unibo.it In the context of diacetylene-containing molecules, flash chromatography using silica (B1680970) gel is a common practice. unibo.it For instance, the purification of diacetylene glycosides, which share structural similarities with functionalized diynols, is often achieved using column chromatography. acs.org

Recrystallization is another powerful purification method that relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. libretexts.org This technique can be highly effective for obtaining crystalline solids of high purity.

Distillation is suitable for purifying volatile compounds. libretexts.org For less volatile compounds, sublimation , which involves the transition from a solid to a gas phase and back to a solid, can be an effective purification method. libretexts.org For diacetylene compounds, which can be volatile and prone to polymerization, low-temperature, high-vacuum distillation techniques have been utilized to minimize product loss. cdnsciencepub.com

For polymerizable monomers, re-precipitation is a frequently used purification method. This involves dissolving the impure polymer or monomer in a suitable solvent and then adding a second solvent (a precipitant) in which the desired compound is insoluble, causing it to precipitate while impurities remain in solution.

The choice of purification method depends on the physical and chemical properties of the diynol monomer and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity.

Scalable Synthetic Approaches for this compound Production

Scaling up the synthesis of this compound from laboratory-scale to larger quantities presents several challenges, including reaction efficiency, cost of reagents, and safety. The development of robust and scalable synthetic routes is crucial for the practical application of these materials.

One approach to scalable synthesis involves the use of readily available and less expensive starting materials. For example, some synthetic strategies for diacetylene-containing glycosides have noted the significantly higher cost of longer-chain alkynyl alcohols compared to simpler ones like propargyl alcohol, which can be a limiting factor in large-scale production. acs.orgnih.gov

The efficiency of the coupling reaction is also a key consideration. While traditional methods may be suitable for small-scale synthesis, they may not be practical for larger batches. The development of in-situ generation of reactive intermediates, such as bromoalkynes for the Cadiot-Chodkiewicz coupling, can circumvent the need to handle potentially hazardous or volatile compounds, making the process more amenable to scale-up. nih.gov Such a method has been shown to be readily scalable for applications in complex molecule synthesis. nih.gov

Furthermore, nickel-catalyzed reductive coupling reactions have been demonstrated on a gram-scale for the synthesis of vinyl-substituted alcohols, showcasing the potential for catalytic methods to be scaled up. nih.gov While this specific example does not produce a diynol, the principle of using efficient catalytic systems is directly applicable to the scalable synthesis of this compound.

Chemical Transformations and Derivatization of Tricosa 10,12 Diyn 1 Ol

Esterification and Etherification of the Hydroxyl Moiety

The primary alcohol group of Tricosa-10,12-diyn-1-OL serves as a key site for derivatization through esterification and etherification reactions. These transformations are fundamental in modifying the molecule's polarity, solubility, and reactivity for subsequent applications.

Esterification is commonly achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, the reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding acrylate (B77674) ester. This introduces a polymerizable vinyl group, enabling its incorporation into acrylate-based polymers.

| Reactant | Reagent | Catalyst/Base | Product |

| This compound | Acryloyl chloride | Triethylamine | Tricosa-10,12-diyn-1-yl acrylate |

| This compound | Methacrylic anhydride (B1165640) | 4-(Dimethylamino)pyridine (DMAP) | Tricosa-10,12-diyn-1-yl methacrylate |

| This compound | Stearic acid | Dicyclohexylcarbodiimide (DCC)/DMAP | Tricosa-10,12-diyn-1-yl stearate |

Etherification , on the other hand, is typically carried out via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide variety of functional groups. For example, reaction with propargyl bromide introduces a terminal alkyne, providing a site for click chemistry reactions.

| Reactant | Reagent | Base | Product |

| This compound | Propargyl bromide | Sodium hydride (NaH) | 1-(Prop-2-yn-1-yloxy)tricosa-10,12-diyne |

| This compound | 2-Bromoethanol | Potassium tert-butoxide | 2-((Tricosa-10,12-diyn-1-yl)oxy)ethan-1-ol |

| This compound | Benzyl chloride | Sodium hydroxide (B78521) (NaOH) | 1-(Benzyloxy)tricosa-10,12-diyne |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The diacetylene unit of this compound is amenable to functionalization through various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. These reactions allow for the extension of the conjugated system and the introduction of aromatic and other functional moieties.

The Sonogashira coupling is a prominent reaction for the functionalization of terminal alkynes. While this compound has an internal diacetylene, it can be synthetically modified to possess a terminal alkyne for such reactions. A related compound, a terminal diacetylene alcohol, can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in creating conjugated enynes and arylalkynes, which have interesting optical and electronic properties.

The Heck reaction provides a method for the coupling of unsaturated halides with alkenes. While not directly applicable to the diyne moiety, derivatives of this compound containing a terminal alkene can be functionalized using this method. This allows for the introduction of aryl or vinyl substituents at the terminus of the alkyl chain.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. To utilize this reaction, this compound would first need to be converted into either a boronic acid or ester derivative, or a halide. For instance, hydroboration of a terminal alkene derivative could yield a borane (B79455) that can then be coupled with an aryl halide.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira | Terminal alkyne derivative of this compound + Aryl iodide | Pd(PPh₃)₄ / CuI | Aryl-substituted diacetylene |

| Heck | Alkenyl derivative of this compound + Aryl bromide | Pd(OAc)₂ / P(o-tolyl)₃ | Arylated alkene derivative |

| Suzuki | Boronic ester derivative of this compound + Vinyl halide | Pd(dppf)Cl₂ | Diene-containing derivative |

Grafting of this compound onto Polymer Backbones

The incorporation of this compound onto pre-existing polymer backbones is a valuable strategy for creating functional materials with the unique properties of polydiacetylenes. This can be achieved through "grafting to" or "grafting from" approaches.

In the "grafting to" method, a derivative of this compound with a reactive end-group is attached to a polymer backbone containing complementary functional groups. For example, an ester derivative of this compound can be made to react with a polymer containing hydroxyl or amino groups. A highly efficient method for this is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A derivative of this compound bearing a terminal alkyne can be "clicked" onto a polymer backbone functionalized with azide (B81097) groups.

The "grafting from" approach involves initiating the polymerization of a monomer from active sites on a polymer backbone. While less common for this specific molecule, a derivative of this compound could potentially be modified to act as an initiator for certain types of polymerization.

| Grafting Method | Polymer Backbone | This compound Derivative | Linkage Chemistry |

| "Grafting to" | Poly(glycidyl methacrylate) | This compound | Epoxide ring-opening |

| "Grafting to" (Click Chemistry) | Azide-functionalized polystyrene | Propargyl ether of this compound | Copper-catalyzed azide-alkyne cycloaddition |

| "Grafting to" | Poly(acrylic acid) | This compound | Esterification (DCC/DMAP) |

Synthesis of Amphiphilic Derivatives of this compound

Amphiphilic molecules, containing both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can self-assemble into ordered structures such as micelles and vesicles. This compound, with its long hydrophobic alkyl chain, is an excellent starting material for the synthesis of such amphiphiles.

The hydroxyl group provides a convenient handle to introduce a hydrophilic head group. This can be achieved through several synthetic routes:

Attachment of Poly(ethylene glycol) (PEG): Etherification of this compound with a tosylated or halogenated PEG chain results in an amphiphile with a hydrophilic PEG block. The length of the PEG chain can be varied to tune the hydrophilic-lipophilic balance (HLB) of the resulting molecule.

Introduction of Ionic Groups: The hydroxyl group can be reacted with a molecule containing a charged or chargeable group. For example, esterification with succinic anhydride followed by neutralization with a base introduces a carboxylate group. Alternatively, reaction with a reagent like 2-chloro-N,N-dimethylethylamine can introduce a tertiary amine, which can be quaternized to yield a cationic amphiphile.

Glycosylation: The synthesis of glycolipids can be achieved by coupling the alcohol with a protected sugar derivative, followed by deprotection. This creates an amphiphile with a carbohydrate head group, which can have specific biological interactions.

| Hydrophilic Head Group | Synthetic Strategy | Resulting Amphiphile Type |

| Poly(ethylene glycol) | Williamson ether synthesis with CH₃O-PEG-OTs | Non-ionic |

| Carboxylate | Esterification with succinic anhydride, then neutralization | Anionic |

| Quaternary ammonium | Reaction with a haloamine, then quaternization | Cationic |

| Glucose | Koenigs-Knorr glycosylation | Non-ionic (Glycolipid) |

The resulting amphiphilic derivatives of this compound can be polymerized upon exposure to UV light when organized in self-assembled structures, leading to the formation of stable, colored polydiacetylene-based nanomaterials with potential applications in sensing and drug delivery.

Polymerization Behavior and Polydiacetylene Formation from Tricosa 10,12 Diyn 1 Ol Monomers

Topochemical Solid-State Polymerization Mechanisms of Tricosa-10,12-diyn-1-OL

The conversion of this compound monomers into a conjugated polymer, polydiacetylene (PDA), is achieved through a topochemical solid-state polymerization. This process is highly dependent on the precise arrangement of monomer units within a crystal lattice, which dictates the reaction pathway and the structure of the resulting polymer. nih.gov The polymerization is a 1,4-addition reaction initiated by external stimuli such as UV radiation or heat, converting the linear diacetylene monomers into a polymer with an alternating ene-yne backbone. wikipedia.org

Influence of Monomer Packing on Polymerization Efficiency

The efficiency of the topochemical polymerization of diacetylenes is critically dependent on the geometric parameters of the monomer crystal lattice. For a successful reaction, the monomer molecules must be aligned in a specific orientation that allows for the 1,4-addition reaction to proceed between adjacent units. The ideal spatial arrangement for this reaction has been defined by specific geometric criteria.

| Parameter | Ideal Value for Topochemical Polymerization |

| Repeat Distance (d) | ~5 Å |

| Tilt Angle (θ) | ~45° |

| C1-C4' Distance (r) | ~3.5 Å |

This table outlines the ideal geometric parameters for efficient solid-state polymerization of diacetylene monomers. wikipedia.org

Role of Intermolecular Interactions in Solid-State Reactivity

Intermolecular forces, particularly hydrogen bonding, play a crucial role in orchestrating the necessary alignment of this compound monomers for successful solid-state polymerization. The terminal hydroxyl (-OH) group of the molecule is a key functional group that directs the crystal packing through the formation of hydrogen bond networks. researchgate.net

These hydrogen bonds act as "molecular glue," holding the monomers in the reactive arrangement prescribed by the topochemical principles. Research on other diacetylene derivatives containing alcohol and amide groups has shown that hydroxyl groups are directly involved in forming polymeric hydrogen bonds that guide the molecular arrangement along a specific axis. researchgate.net These strong, directional interactions restrict the rotational and translational freedom of the side chains, which helps to maintain the extended, linear conformation of the polymer backbone after polymerization. nku.edu This prevents "self-folding" of the polymer chain, a process that can interrupt the π-electron delocalization and alter the desired electronic and optical properties of the final polydiacetylene material. nku.edu

Kinetics and Thermodynamics of this compound Polymerization

The polymerization of diacetylenes is a highly exothermic process. nih.gov The heat of reaction for the solid-state polymerization of the aforementioned tosylate derivative has been measured to be approximately 128 ± 4 kJ·mol⁻¹. nih.gov Kinetic analysis reveals a complex reaction profile where the effective activation energy is not constant but varies as the polymerization progresses. For the solid-state reaction of the tosylate analogue, the activation energy was found to increase from 68 to 95 kJ·mol⁻¹, indicating a multi-step kinetic process. nih.gov

Representative Thermodynamic and Kinetic Data for Diacetylene Polymerization

| Parameter | Value | Compound Studied |

|---|---|---|

| Heat of Reaction (Solid-State) | 128 ± 4 kJ·mol⁻¹ | 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) |

This table presents representative data from an analogous diacetylene compound, illustrating the general thermodynamic and kinetic characteristics of the solid-state polymerization process. nih.gov

Self-Assembly of this compound Monomers

This compound is an amphiphilic molecule, possessing a long hydrophobic hydrocarbon tail and a polar hydrophilic alcohol headgroup. This dual nature drives the spontaneous organization of these monomers into various ordered supramolecular structures in aqueous environments.

Formation of Vesicles and Nanofibers from this compound Derivatives

In aqueous solutions, amphiphilic diacetylene derivatives like this compound self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This process leads to the formation of various nanostructures, including vesicles, nanofibers, and nanotubes. nih.govmdpi.com The morphology of the resulting assembly is influenced by factors such as the molecular structure, concentration, and temperature.

Studies have shown that diacetylenes with longer acyl tails, such as the 23-carbon chain of this compound, generally form smaller and more stable vesicles. mdpi.comresearchgate.net These vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of these structures can be achieved through methods like solvent injection, where a solution of the diacetylene in a water-miscible organic solvent (e.g., ethanol) is injected into heated water, followed by annealing. mdpi.com

Furthermore, diacetylene amphiphiles can form high-aspect-ratio structures like nanofibers and nanotubes. nih.govrsc.org The formation of these structures is often driven by directional interactions, such as hydrogen bonding between the polar headgroups. rsc.org For example, diacetylene derivatives with amide linkages have been shown to self-assemble into helical tapes or nanotubes with bilayer walls. nih.gov Once formed, these self-assembled structures can be polymerized by UV irradiation, locking the monomers into place and creating robust, conjugated polymeric nanostructures. nih.gov

Langmuir-Blodgett Film Formation from this compound Analogues

The Langmuir-Blodgett (LB) technique provides a method for creating highly organized, ultra-thin films of amphiphilic molecules on solid substrates. msu.ru Analogues of this compound, such as other long-chain diacetylene alcohols and acids, are well-suited for LB film formation. msu.ruresearchgate.net

In this process, the diacetylene alcohol is dissolved in a volatile, water-immiscible solvent and spread onto the surface of an aqueous subphase. As the solvent evaporates, a monolayer of the amphiphile forms at the air-water interface. This monolayer can then be compressed, forcing the molecules into a tightly packed, quasi-crystalline arrangement with the hydrophobic tails oriented away from the water and the hydrophilic alcohol groups in contact with it. sbfisica.org.br

By repeatedly dipping a solid substrate through this compressed monolayer, a multilayer film can be built up one layer at a time. sbfisica.org.br This technique allows for precise control over the thickness and molecular organization of the film. The organized structure within the LB film facilitates the topochemical polymerization of the diacetylene units upon exposure to UV light. msu.ru Studies on polymeric films derived from diacetylene alcohols have shown that they exhibit a characteristic absorption maximum at approximately 590 nm after polymerization. researchgate.net

Micellar and Liposomal Architectures with this compound

The amphiphilic nature of this compound, possessing a hydrophilic hydroxyl head group and a long hydrophobic hydrocarbon tail, facilitates its self-assembly into organized supramolecular structures in aqueous environments. These architectures, primarily micelles and liposomes, serve as templates for topochemical polymerization, leading to the formation of stabilized, conjugated polymer nanostructures.

Micelle Formation: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound monomers spontaneously assemble into micelles. In these spherical aggregates, the hydrophobic tails are sequestered in the core to minimize contact with water, while the hydrophilic hydroxyl head groups are exposed to the aqueous phase. The formation of these micelles is a dynamic equilibrium process. The CMC for a similar diacetylenic surfactant bearing a polyethylene (B3416737) glycol headgroup has been determined to be 14.6 µg/ml, providing an approximate reference for the behavior of this compound rsc.org.

Liposome and Vesicle Formation: Beyond simple micelles, this compound and similar diacetylenic amphiphiles can form more complex bilayer structures such as liposomes and vesicles. nih.gov These are hollow spheres composed of a lipid bilayer, encapsulating an aqueous core. The formation of these structures is influenced by factors such as the concentration of the amphiphile, temperature, and the presence of co-surfactants or other lipids. The diacetylene units within the hydrophobic region of the bilayer are precisely aligned, a prerequisite for efficient topochemical polymerization. Studies on diacetylene-containing glycolipids have demonstrated the formation of various architectures, including tubules, rods, and sheets, depending on the specific molecular structure and solvent conditions. nih.gov

The self-assembly into these ordered architectures is crucial as it pre-organizes the diacetylene monomers into the specific alignment required for 1,4-addition polymerization upon exposure to activation sources like UV light or gamma radiation. oup.comrsc.org

Controlled Polymerization Techniques for Polythis compound

The polymerization of this compound is a topochemical reaction, meaning it occurs in the solid state or within highly ordered assemblies, with the crystal lattice or the supramolecular architecture directing the course of the reaction. This allows for precise control over the resulting polymer structure.

UV-Initiated Polymerization Conditions

Ultraviolet (UV) irradiation is a widely used method to initiate the polymerization of diacetylenes. researchgate.net The absorption of UV photons by the diacetylene moiety triggers a 1,4-addition polymerization reaction, leading to the formation of a conjugated polydiacetylene backbone. The efficiency and kinetics of this photopolymerization are highly dependent on the molecular packing and orientation of the monomers within the self-assembled structure. nih.govmdpi.com

For diacetylene amphiphiles assembled into micelles, photopolymerization can be achieved by exposing the micellar solution to UV light, typically at a wavelength of 254 nm. rsc.org The polymerization progresses over time, with a significant portion of the monomer being converted to polymer within a few hours. rsc.org The polymerization process can be monitored by observing the characteristic color change of the solution to blue or red, which is indicative of the formation of the conjugated polymer backbone.

The table below summarizes typical conditions for UV-initiated polymerization of a diacetylene amphiphile, which can be considered analogous to this compound.

| Parameter | Value | Reference |

| Wavelength | 254 nm | rsc.org |

| Power | 48 W | rsc.org |

| Duration | Several hours | rsc.org |

| Monomer State | Micellar Solution | rsc.org |

Gamma-Ray and X-Ray Induced Polymerization

High-energy radiation, such as gamma rays and X-rays, can also initiate the solid-state polymerization of diacetylenes. oup.comresearchgate.net This method offers the advantage of penetrating deeper into the material, allowing for the polymerization of bulk crystalline samples. The interaction of gamma or X-ray photons with the diacetylene monomer generates reactive species that initiate the chain reaction.

The polymerization of diacetylenes induced by gamma rays often exhibits an autocatalytic effect, where the rate of polymerization increases as the polymer is formed. researchgate.net The conversion of monomer to polymer is dependent on the total absorbed dose of radiation.

While specific data for this compound is not available, studies on other urethane-substituted diacetylenes show that significant polymer conversions can be achieved with gamma-ray irradiation. acs.org The polymerization proceeds via a topochemical mechanism, similar to UV-initiated polymerization, and is therefore highly dependent on the crystal packing of the monomer. researchgate.net

Template-Assisted Polymerization of Tricosa-10,12-diyn-OL

Template-assisted polymerization utilizes a pre-existing structure to guide the assembly and subsequent polymerization of monomers. This approach offers a high degree of control over the morphology and properties of the resulting polymer. For diacetylene monomers like this compound, various templates can be employed.

One approach involves the use of host-guest chemistry, where diacetylene monomers are co-crystallized with a host molecule to form a well-defined supramolecular assembly. This pre-organization facilitates efficient topochemical polymerization. stonybrook.edu Another strategy involves the self-assembly of diacetylene-containing surfactants in the presence of silica (B1680970) precursors. This leads to the formation of highly ordered polymer/silica nanocomposites with hexagonal, cubic, or lamellar mesostructures. unm.edu The nanostructured inorganic host influences the polymerization behavior of the diacetylene units. unm.edu

Furthermore, surface-initiated polymerization on substrates like hexagonal-boron nitride (h-BN) has been demonstrated for diacetylene derivatives. The template surface can significantly enhance the polymerization rate and lead to longer polymer chains compared to polymerization on other substrates like graphite. nih.govmdpi.comresearchgate.net

Structural Control and Properties of Polythis compound

The properties of Polythis compound are intrinsically linked to its unique conjugated backbone. The ability to control the polymer's structure at the molecular level allows for the tuning of its optical and electronic properties.

Polymer Chain Conformation and Conjugation Length

Polydiacetylenes (PDAs) are known for their distinct chromatic properties, existing in a "blue" phase and a "red" phase. These colors arise from the π-π* electronic transition of the conjugated backbone. The blue phase corresponds to a more planar and extended conformation of the polymer chain, resulting in a longer effective conjugation length and absorption at longer wavelengths (around 640 nm). oup.com The red phase is associated with a less planar, more distorted conformation, leading to a shorter effective conjugation length and absorption at shorter wavelengths (around 540 nm). nih.gov

The transition between the blue and red phases can be induced by external stimuli such as temperature, solvents, or mechanical stress. This thermochromism and solvatochromism are attributed to conformational changes in the polymer backbone, which are often driven by rearrangements of the side chains. u-tokyo.ac.jpnih.gov For instance, the melting of the alkyl side chains can induce torsions in the backbone, leading to a shortening of the conjugation length and a blue-to-red color transition. u-tokyo.ac.jp

The effective conjugation length is a critical parameter that determines the electronic and optical properties of the polymer. Factors that can influence the conjugation length include:

Side-chain packing: The nature and packing of the side chains can impose steric constraints on the polymer backbone, affecting its planarity.

Temperature: As mentioned, temperature can induce conformational changes in the side chains, which in turn affect the backbone conformation.

The table below summarizes the key characteristics of the blue and red phases of polydiacetylenes.

| Property | Blue Phase | Red Phase |

| Conformation | Planar, extended | Non-planar, distorted |

| Effective Conjugation Length | Longer | Shorter |

| Absorption Maximum | ~640 nm | ~540 nm |

| Appearance | Blue | Red |

It is important to note that the red phase is not necessarily disordered; it can also be a well-ordered, non-planar conformation. ulsu.ru The concept of "reduced conjugation length" should be used with care, as the color change is fundamentally a result of a change in the geometry of the polymer chain. ulsu.ru

Crystallinity and Morphology of Polythis compound Materials

The polymer resulting from this compound, hereafter referred to as Polythis compound, exhibits a semicrystalline morphology. The polymerization process, being lattice-controlled, preserves the ordered arrangement of the side chains, leading to the formation of crystalline domains. These materials are often characterized by a lamellar or layered structure, where the polymer backbones are separated by the highly ordered, interdigitating alkyl side chains.

Research on analogous long-chain diacetylenic lipids, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, provides valuable data that can be used to infer the structural characteristics of Polythis compound. Spectroscopic studies on such systems reveal that the diacetylene groups effectively partition the side chains into two distinct regions: one between the polymer backbone and the diacetylene moiety, and another extending from the diacetylene to the terminal group. nih.gov The segment closer to the backbone tends to exhibit less chain mobility, indicating a more rigid and ordered packing arrangement. nih.gov

The morphology of PDA materials can be visualized using techniques like Atomic Force Microscopy (AFM), which often reveals highly aligned striations corresponding to the direction of the polymer backbone. These materials can form large, flat crystalline domains extending over micrometers.

The polymer can exist in at least two distinct chromatic phases, a "blue" phase and a "red" phase, which correspond to different conformations of the polymer backbone and packing of the side chains. The blue phase is generally considered to be a metastable state with a more planar, extended backbone conjugation, while the red phase is a more thermodynamically stable state that can be induced by external stimuli such as heat or mechanical stress. This transition involves a rearrangement of the side chains, which in turn alters the electronic structure of the conjugated backbone.

| Parameter | Description | Inferred Value/Characteristic |

| Morphology | Overall physical structure | Semicrystalline, lamellar sheets, or fiber-like structures. |

| Crystalline Domains | Size of ordered regions | Can extend up to micrometers. |

| Chain Packing | Arrangement of alkyl side chains | Highly ordered, interdigitated, with restricted mobility near the backbone. |

| Chromatic Phases | Spectroscopic and conformational states | Exists in a metastable blue phase (extended conjugation) and a stable red phase (perturbed conjugation). |

Influence of Side Chains on Polymer Backbone Configuration

The side chains of diacetylene monomers are not merely passive components; they actively direct the polymerization process and determine the final properties of the polymer. In this compound, the C₁₀H₂₀OH and C₉H₁₉ side chains play a critical role in the configuration of the Polydiacetylene backbone.

The most significant influence arises from the terminal hydroxyl (-OH) group. This functional group is a potent hydrogen bond donor and acceptor. In the solid-state monomer crystal, these groups form extensive intermolecular hydrogen-bond networks. This directed self-assembly is fundamental to achieving the precise alignment of the diacetylene rods required for a successful topochemical reaction. The hydrogen bonds act as "molecular anchors," locking the monomers into a reactive stack.

Once polymerized, these strong intermolecular interactions between the side chains severely restrict their mobility. This rigidity helps to maintain the planar, fully conjugated conformation of the polymer backbone, which is characteristic of the blue phase. Any disruption to this hydrogen-bonding network, for instance by heating or interaction with a solvent, allows for greater side-chain movement. This movement induces torsional stress on the polymer backbone, causing it to distort from planarity. This distortion reduces the effective conjugation length of the π-electron system, leading to the characteristic blue-to-red color transition.

Furthermore, the length and parity (odd or even number of carbons) of the alkyl chains are known to have an "odd-even" effect on the packing density and polymerization reactivity of diacetylene monomers. oup.comresearchgate.net The specific lengths of the alkyl segments in this compound are therefore optimized for forming a reactive crystal packing arrangement that facilitates polymerization.

| Side Chain Feature | Influence on Polymer Backbone | Mechanism |

| Terminal Hydroxyl Group (-OH) | Stabilizes the extended, planar backbone conformation (Blue Phase). | Forms strong, directional intermolecular hydrogen-bond networks that restrict side-chain mobility and maintain backbone planarity. |

| Long Alkyl Chains | Facilitates the initial monomer packing and contributes to the overall ordered morphology. | Van der Waals interactions promote the alignment of the hydrocarbon chains, creating a suitable lattice for polymerization. |

| Disruption of H-Bonds | Induces a conformational change to a less planar state (Red Phase). | Increased side-chain mobility (due to heat, solvent, etc.) introduces strain, causing the backbone to twist and reducing π-conjugation length. |

Advanced Spectroscopic and Analytical Characterization of Polytricosa 10,12 Diyn 1 Ol

Vibrational Spectroscopy (Raman, FT-IR) for Conjugated Backbone Analysis

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for probing the molecular structure and bonding within Polytricosa-10,12-diyn-1-OL. rsc.orgrsc.orgnih.gov These techniques provide complementary information regarding the vibrational modes of the polymer's conjugated backbone and its side chains. nih.gov

Raman spectroscopy is particularly effective for analyzing the C=C and C≡C stretching vibrations that are characteristic of the polydiacetylene backbone, as these bonds exhibit strong Raman scattering. semi.ac.cn The positions of these bands are sensitive to the conjugation length and planarity of the polymer backbone. aps.org For instance, in many polydiacetylenes, the C=C stretching vibration appears around 1400-1500 cm⁻¹, while the C≡C stretching vibration is observed in the 2000-2100 cm⁻¹ region. Changes in the polymer's environment or conformation, which can be induced by temperature or solvents, often lead to shifts in these Raman bands, providing a spectroscopic signature of the chromic transitions.

FT-IR spectroscopy, on the other hand, is more sensitive to polar functional groups and is used to confirm the presence of the hydroxyl (-OH) and other groups within the side chains of Polythis compound. researchgate.netacs.orgscispace.com For example, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. Additionally, C-H stretching and bending vibrations of the alkyl chains are readily identified. nih.gov In some studies of similar polydiacetylenes, heating has been shown to cause a red shift in the asymmetric and symmetric stretching peaks of methylene (B1212753) groups, along with a narrowing of these peaks. nih.gov

Table 1: Typical Vibrational Frequencies for Polydiacetylenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C=C Stretch | 1400 - 1500 | Raman |

| C≡C Stretch | 2000 - 2100 | Raman |

| O-H Stretch | 3200 - 3600 | FT-IR |

| C-H Stretch (Alkyl) | 2850 - 2960 | FT-IR |

Electronic Absorption Spectroscopy (UV-Vis) for Chromogenic Properties

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is fundamental to understanding the chromogenic properties of Polythis compound. The extended π-conjugation along the polymer backbone results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its characteristic colors. acs.orgsigmaaldrich.com The polymer typically exhibits two distinct chromic forms: a "blue" phase and a "red" phase.

The blue phase, generally considered a metastable state, is characterized by a more planar and extended conjugation of the polymer backbone. acs.orgmdpi.com This leads to a lower energy π-π* transition, with a maximum absorption wavelength (λ_max) typically observed around 630-650 nm. acs.orgsigmaaldrich.com Upon exposure to external stimuli such as heat, solvents, or changes in pH, the polymer can undergo a conformational change, leading to a twisting of the backbone and a reduction in the effective conjugation length. acs.orgnih.govsciengine.com This results in a transition to the more thermodynamically stable red phase, which exhibits a hypsochromic shift (a shift to a shorter wavelength) in its absorption spectrum, with a λ_max typically around 540-550 nm. acs.orgsigmaaldrich.com The transition between these two phases is often marked by an isosbestic point, indicating a clear conversion between the two forms. acs.org

The specific absorption maxima can be influenced by factors such as the nature of the side chains and the polymer's environment. aps.org For instance, studies on poly(10,12-pentacosadiynoic acid) (poly(PCDA)) vesicles have shown that thermochromism, solvatochromism, and alkalinochromism all induce the blue-to-red transition, albeit through potentially different mechanisms affecting the side-chain conformations. acs.orgnih.govfigshare.com

Table 2: UV-Vis Absorption Maxima for Polydiacetylene Chromic Phases

| Chromic Phase | Typical λ_max (nm) | Color |

| Blue Phase | ~630 - 650 | Blue |

| Red Phase | ~540 - 550 | Red |

Fluorescence Spectroscopy for Emissive States and Transformations

While the blue phase of many polydiacetylenes is generally non-fluorescent or weakly fluorescent, the red phase can exhibit significant fluorescence. mdpi.comnih.gov This "turn-on" fluorescence upon the blue-to-red transition makes Polythis compound a candidate for use in fluorescent sensors. mdpi.comnih.gov Fluorescence spectroscopy is therefore a key technique for characterizing the emissive states of the polymer and monitoring its transformations.

The emission spectrum of the red phase typically shows a peak at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. For some polydiacetylene systems, the emission maximum of the red phase is observed around 555-560 nm when excited at a wavelength such as 485 nm. mdpi.comnih.gov

Fluorescence resonance energy transfer (FRET) has also been explored in polydiacetylene systems. nih.gov In such experiments, a donor fluorophore can be incorporated into the system, and its energy can be transferred to the polydiacetylene acceptor. The efficiency of this energy transfer can be sensitive to the conformational state of the polymer, providing another avenue for sensing applications. nih.govrsc.org Fluorescence anisotropy measurements can also provide information about the local environment and rotational freedom of the polymer chains. nih.gov

Table 3: Typical Fluorescence Properties of Polydiacetylenes

| Chromic Phase | Fluorescence | Typical Emission λ_max (nm) (Red Phase) |

| Blue Phase | Non-fluorescent / Weak | - |

| Red Phase | Fluorescent | ~555 - 560 |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure and packing of Polythis compound in the solid state. iastate.eduforcetechnology.commalvernpanalytical.com The ability of diacetylene monomers to undergo topochemical polymerization is highly dependent on their packing in the crystal lattice. nih.gov For polymerization to occur, the monomer units must be aligned in a specific orientation with appropriate distances between the reacting moieties. nih.gov

XRD analysis of the polymer provides information about the lattice parameters, the arrangement of the polymer chains, and the degree of crystallinity. acs.orgscispace.commalvernpanalytical.com The diffraction pattern of the polymer can reveal changes in the crystal structure that accompany the chromic transitions. For example, the transition from the blue to the red phase is often associated with changes in the in-plane crystal structure and the packing of the side chains. nih.gov

Powder XRD is commonly used for routine characterization and phase identification. researchgate.netacs.orgscispace.comopengeology.org For more detailed structural analysis, single-crystal XRD can be employed if suitable single crystals of the polymer can be obtained. nih.gov Grazing incidence X-ray diffraction (GIXRD) is a useful variation for studying the structure of thin films of the polymer. malvernpanalytical.comnih.gov

Table 4: Information Obtained from XRD Analysis of Polydiacetylenes

| XRD Parameter | Structural Information |

| Peak Positions (2θ) | Lattice parameters, inter-planar spacing |

| Peak Intensities | Atomic arrangement, phase composition |

| Peak Broadening | Crystallite size, lattice strain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of both the monomer and the resulting polymer. acs.orgscispace.com ¹H and ¹³C NMR spectroscopy in solution can be used to verify the successful synthesis of the this compound monomer by identifying the chemical shifts and coupling constants of the various protons and carbons in the molecule. nsf.govrsc.org

For the polymer, solid-state NMR (ssNMR) is often employed, particularly using techniques like cross-polarization magic angle spinning (CP/MAS), as the polymer is often insoluble. scispace.comchemrxiv.org ¹³C CP/MAS NMR can provide detailed information about the carbon backbone of the polymer. The peaks corresponding to the acetylenic carbons (C≡C) and the olefinic carbons (C=C) of the polymer backbone are of particular interest. researchgate.net The chemical shifts of these carbons can provide insights into the electronic structure and conformation of the conjugated backbone. chemrxiv.orgresearchgate.net For example, ¹³C NMR studies on some soluble polydiacetylenes have confirmed the enyne structure of the backbone in solution. researchgate.net

Table 5: Representative ¹³C NMR Chemical Shifts for Polydiacetylenes

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Acetylenic (C≡C) | ~65 - 85 |

| Olefinic (C=C) | ~100 - 130 |

| Methylene (-CH₂-) | ~10 - 40 |

Functional Applications of Polytricosa 10,12 Diyn 1 Ol and Its Derivatives in Advanced Materials

Thermochromic Behavior of Polytricosa-10,12-diyn-1-OL

Reversibility and Irreversibility of Thermochromic Responses

The thermochromism of Polythis compound, a polymer characterized by its ene-yne backbone, is a phenomenon marked by color changes in response to temperature variations. mdpi.com This response is rooted in conformational changes of the polymer's conjugated backbone, which are induced by the temperature-dependent motions of its long alkyl side chains. The transition typically involves a color change from blue (at lower temperatures) to red (at higher temperatures), corresponding to a blue shift in the material's absorption spectrum. nih.gov Whether this color transition is reversible or irreversible is critically dependent on the molecular structure and intermolecular interactions of the polymer side chains. mdpi.comnih.gov

Reversible Thermochromism: A reversible thermochromic response is favored when the intermolecular forces between the polymer side chains are strong enough to restore the original molecular packing upon cooling. In the case of Polythis compound, the terminal hydroxyl (-OH) group plays a crucial role in forming strong and directional hydrogen bonds between adjacent polymer chains. These hydrogen bonds act as a "memory" mechanism, guiding the side chains back to their initial, highly ordered state as the temperature decreases. mdpi.comrsc.orgresearchgate.net This restoration allows the π-conjugated backbone to return to its low-energy, highly delocalized state, thus reverting the color from red back to blue. mdpi.com The process can be likened to a first-order phase transition, which in some polydiacetylenes (PDAs) is associated with a thermal hysteresis. aip.org Embedding the polymer in a stabilizing matrix, such as an alginate hydrogel, can further enhance reversibility by immobilizing the polymer chains and promoting the reformation of hydrogen bonds. rsc.orgrsc.org

Irreversible Thermochromism: Conversely, the thermochromic response becomes irreversible when the thermal energy applied is sufficient to permanently disrupt the ordered packing of the side chains. mdpi.com If the temperature exceeds a critical threshold, the hydrogen bonds and van der Waals forces that maintain the structure can be overcome, leading to a significant and lasting disorder in the side-chain arrangement. mdpi.comaip.org In this scenario, upon cooling, the side chains are unable to return to their original, low-energy conformation. This locks the polymer backbone in a less-conjugated state, causing the material to remain in its red phase. mdpi.com The absence of strong, organizing interactions leads to a permanent alteration of the polymer's structure and optical properties. mdpi.com This irreversible color change is particularly useful for applications such as temperature indicators for monitoring the cold chain of sensitive biological samples. mdpi.comnih.gov

The following table summarizes the key factors that govern the nature of the thermochromic response in polydiacetylenes like Polythis compound.

| Factor | Influence on Reversibility | Mechanism |

| Hydrogen Bonding | Promotes Reversibility | Strong, directional interactions from groups like hydroxyls (-OH) or amides guide the polymer side chains back to their original ordered state upon cooling. rsc.orgresearchgate.net |

| Side-Chain Structure | Affects Transition Temperature & Reversibility | The length and flexibility of the alkyl side chains influence the energy required to induce conformational changes. nih.gov |

| Intermolecular Forces | Crucial for Reversibility | When intermolecular interactions are weak, heating can cause significant structural changes that are not easily reversed. mdpi.com |

| Polymer Matrix | Enhances Reversibility | Embedding the polymer in a matrix can provide stability, separate polymer chains, and facilitate the return to the blue state. rsc.orgrsc.org |

| Thermal History | Can Induce Irreversibility | Heating beyond a critical temperature can permanently disrupt the crystalline packing of the side chains, leading to an irreversible color change. aip.orgupenn.edu |

Chemiresistive Sensing Applications of Doped Polythis compound

Polydiacetylenes, including Polythis compound, can function as the active material in chemiresistive sensors. These sensors operate on the principle that interaction with an analyte disrupts the polymer's conjugated backbone, leading to a measurable change in its electrical resistance or impedance. digitellinc.com The inherent semiconducting nature of the conjugated polymer backbone is sensitive to conformational changes induced by external stimuli. digitellinc.com

When Polythis compound is exposed to chemical vapors or liquids, the analyte molecules can interact with the polymer's side chains. The terminal hydroxyl groups are particularly significant as they can form hydrogen bonds with polar analytes. This interaction perturbs the ordered arrangement of the side chains, which in turn imparts stress on the ene-yne backbone. upenn.edu The resulting change in conjugation length alters the electronic properties of the polymer, which can be detected as an electrical signal. digitellinc.com

The table below outlines the components and mechanism of a chemiresistive sensor based on doped Polythis compound.

| Component | Role in Sensing | Mechanism of Action |

| Polythis compound | Active Sensing Material | Side chains interact with the analyte, causing conformational changes in the conjugated backbone and altering its electronic properties. digitellinc.com |

| Analyte | Target Stimulus | Binds to or interacts with the polymer side chains through forces like hydrogen bonding or van der Waals interactions. |

| Dopant/Matrix | Signal Transduction/Amplification | Forms a conductive network within the polymer. Analyte-induced changes in the polymer disrupt this network, causing a significant change in electrical resistance. youtube.com |

| Electrical Signal | Sensor Output | A measurable change in resistance or impedance serves as the quantitative response to the presence and concentration of the analyte. digitellinc.com |

Self-Healing and Stimuli-Responsive Materials Incorporating this compound Polymerization

The polymerization of diacetylene monomers like this compound provides a powerful mechanism for creating self-healing and stimuli-responsive materials. sciengine.com This approach is often classified as an extrinsic self-healing system, where the healing agent (the diacetylene monomer) is incorporated into a host material. nih.govresearchgate.net

The fundamental strategy involves embedding microcapsules filled with liquid this compound monomer into a polymer matrix. rsc.org When a crack propagates through the material, it ruptures these microcapsules. rsc.org The monomer is then released into the crack plane via capillary action. rsc.org A catalyst, also dispersed in the matrix, subsequently initiates the topochemical polymerization of the diacetylene monomers. rsc.org This polymerization process forms a solid, cross-linked polydiacetylene network that bonds the faces of the crack, thereby restoring the material's structural integrity. nih.govrsc.org

This polymerization is a stimuli-responsive process. While mechanical fracture is a primary trigger, the polymerization can also be initiated by other stimuli such as UV radiation or heat. upenn.edumdpi.com This multi-stimuli responsiveness allows for the design of "smart" materials that can react to their environment. A key feature of diacetylene polymerization is the accompanying color change; the newly formed polymer is intensely colored (typically blue or red). scispace.com This provides a built-in visual indicator of where damage has occurred and the healing process has been activated, making it a chromogenic reporter of material integrity. scispace.com

The table below details the stimuli that can trigger the polymerization of this compound for self-healing applications.

| Stimulus | Trigger Mechanism | Application |

| Mechanical Stress | Crack propagation ruptures microcapsules containing the diacetylene monomer, initiating polymerization upon contact with a catalyst. rsc.org | Autonomous self-healing of cracks in structural composites, coatings, and adhesives. sciengine.commdpi.com |

| UV Radiation | UV light provides the energy for the 1,4-addition reaction, converting the monomer crystal into a conjugated polymer chain. mdpi.com | Photo-activated healing or on-demand material strengthening. |

| Heat (Thermal Annealing) | Elevated temperatures can initiate the solid-state polymerization of the diacetylene monomers. | Healing of materials in environments subject to thermal cycling; creation of temperature-sensitive indicators. |

Theoretical and Computational Chemistry Approaches to Tricosa 10,12 Diyn 1 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Tricosa-10,12-diyn-1-OL monomers and their resulting polymers. These calculations provide detailed information about molecular orbitals, electronic transitions, and charge distributions, which are crucial for explaining the material's optical properties.

DFT methods are employed to optimize the geometric structure of the monomer and its oligomers, ensuring an accurate representation of bond lengths and angles. nih.gov From these optimized structures, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter as it correlates with the energy required for electronic excitation and thus the absorption wavelength of the material. nih.gov For conjugated systems like polydiacetylenes, this gap largely determines their color.

Theoretical calculations show that the electronic properties are highly dependent on the conformation of the polymer backbone. nih.gov The planar, fully conjugated "blue phase" of polydiacetylene has a smaller HOMO-LUMO gap, allowing it to absorb lower-energy red light. In contrast, the twisted, less-conjugated "red phase" has a larger energy gap, leading to the absorption of higher-energy blue-green light. nih.govacs.org Time-dependent DFT (TD-DFT) can be used to simulate UV-vis absorption spectra, predicting the maximum absorption wavelengths (λmax) for different conformations and confirming the relationship between backbone twisting and the observed color change. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations on Diacetylene Systems

| Parameter | Typical Method | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Geometric Optimization | DFT (e.g., B3LYP/6-31G(d)) | Bond lengths, bond angles, dihedral angles of the ground state. nih.gov | Predicts the most stable conformation of the monomer and polymer backbone. |

| HOMO-LUMO Gap | DFT, TD-DFT | Energy difference between frontier molecular orbitals. nih.gov | Explains the electronic transition energy and correlates with the observed color. |

| UV-vis Spectra | TD-DFT | Calculation of λmax and oscillator strengths. nih.gov | Predicts the color of different polymer phases (blue vs. red). |

| Mulliken/NBO Charges | DFT | Distribution of electron density across the molecule. nih.gov | Identifies reactive sites and explains intermolecular interactions. |

| Vibrational Frequencies | DFT | Theoretical Raman and IR spectra. nih.gov | Helps assign experimental spectral peaks to specific molecular vibrations. nih.gov |

Molecular Dynamics Simulations of Self-Assembly and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules over time, making them ideal for investigating the self-assembly of this compound monomers and the subsequent topochemical polymerization process. nih.gov These simulations model the interactions between thousands of molecules, providing a dynamic picture of how they organize into the ordered structures required for polymerization.

For amphiphilic molecules like this compound, with its long hydrophobic alkyl chain and polar hydroxyl headgroup, MD simulations can predict the formation of supramolecular structures such as vesicles, tubules, or layered assemblies in solution. rsc.org The simulations track the movement of each atom based on a force field that defines the potential energy of the system, revealing how factors like solvent, temperature, and monomer concentration influence the final assembled architecture. nih.gov

Furthermore, MD simulations can shed light on the mechanism of topochemical polymerization. For this solid-state reaction to occur, the diacetylene monomers must be precisely aligned in the crystal lattice. researchgate.net MD simulations can assess the stability of different packing arrangements and identify the geometric parameters—such as the distance and orientation between adjacent diyne rods—that are conducive to polymerization. researchgate.net By simulating the system at different temperatures, researchers can also observe the molecular motions and structural rearrangements that precede and accompany the polymerization reaction. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations

| Process | Simulation Type | Key Findings | Relevance |

|---|---|---|---|

| Self-Assembly | All-atom or Coarse-grained MD | Prediction of aggregate morphology (micelles, bilayers). rsc.org | Elucidates how monomers organize prior to polymerization. |

| Polymerization | Solid-state MD | Analysis of monomer packing and lattice parameters. researchgate.net | Determines the feasibility and mechanism of the topochemical reaction. |

| Conformational Dynamics | MD with enhanced sampling | Trajectories of backbone twisting and side-chain motion. | Explains the transition between blue and red phases. |

| Solvent Effects | MD in explicit solvent | Role of water and other solvents in stabilizing assemblies. | Guides experimental conditions for creating desired nanostructures. |

Computational Design of this compound Derivatives with Tailored Properties

A significant advantage of computational modeling is its ability to predict the properties of hypothetical molecules, enabling the in-silico design of this compound derivatives with specific, tailored functionalities. mdpi.com By systematically modifying the molecular structure—for instance, by changing the length of the alkyl chain or introducing different functional groups at the headgroup—researchers can screen a large number of candidate molecules for desired characteristics before undertaking costly and time-consuming synthesis.

For sensor applications, the goal is often to tune the colorimetric response to a specific stimulus. Computational methods can predict how structural modifications will affect the intermolecular interactions that govern the thermochromic transition. mdpi.comresearchgate.net For example, adding groups capable of forming strong hydrogen bonds can enhance the stability of the blue phase, potentially increasing the transition temperature. rsc.org Conversely, introducing bulky side groups could disrupt packing and lower the transition temperature. mdpi.com

Quantum chemical calculations can be used to predict how modifications will alter the electronic structure and, consequently, the color of the resulting polymer. nih.gov This allows for the design of derivatives with unique optical signatures. This computational pre-screening process accelerates the discovery of new diacetylene-based materials for applications ranging from temperature sensors to biosensors. researchgate.netacs.org

Modeling of Chromogenic and Thermochromic Response Mechanisms

The most striking feature of polydiacetylenes derived from this compound is their chromogenic response, particularly the blue-to-red color transition induced by heat (thermochromism). nih.govmdpi.com Computational modeling is essential for elucidating the molecular-level mechanisms behind this phenomenon.

The thermochromic transition is understood to be a result of conformational changes in the polymer's conjugated backbone. nih.gov In the low-temperature blue phase, the side chains are well-ordered, forcing the ene-yne backbone into a planar conformation that allows for maximum π-electron delocalization. acs.org As the temperature increases, the thermal energy introduces disorder into the alkyl side chains. researchgate.net This increased motion exerts mechanical stress on the rigid backbone, causing it to twist and pucker. researchgate.net This distortion disrupts the π-conjugation, leading to the observed color change to red. nih.govacs.org

Theoretical models can quantify the energy barriers associated with these conformational changes. Calculations have shown that intermolecular interactions, such as hydrogen bonds between the headgroups and van der Waals forces between the alkyl chains, play a critical role in stabilizing the planar blue phase. acs.org By simulating the effect of temperature on these interactions, models can explain how heat disrupts this delicate balance, facilitating the transition to the red phase. acs.org These models, corroborated by experimental techniques like Raman spectroscopy, provide a detailed picture of the structural dynamics that underpin the thermochromic response. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Emerging Research Frontiers and Future Prospects for Tricosa 10,12 Diyn 1 Ol

Integration of Polytricosa-10,12-diyn-1-OL in Hybrid Nanomaterials

The integration of PDA polymers into hybrid nanomaterials is a burgeoning field aimed at creating robust, multifunctional materials with enhanced sensing capabilities and improved physical properties. The terminal hydroxyl group of this compound is expected to play a crucial role in forming stable composites through hydrogen bonding with various matrix materials.

Research Findings: Hybrid materials are commonly formed by embedding the PDA within a host matrix, which can be either inorganic or polymeric. This approach not only provides mechanical support but can also enhance the sensitivity and selectivity of the PDA's chromogenic response.

Inorganic Matrices: Materials like silica (B1680970) (SiO₂) and zinc oxide (ZnO) are common choices for creating PDA nanocomposites. For instance, studies on the closely related 10,12-pentacosadiynoic acid (PCDA) have shown that its incorporation into silica networks results in materials with improved thermal stability and faster response times to chemical stimuli. The hydroxyl group of this compound would readily form hydrogen bonds with the surface silanol (B1196071) groups of silica, ensuring a uniform dispersion and strong interfacial adhesion.

Polymeric Matrices: Natural and synthetic polymers are widely used to fabricate flexible and biocompatible PDA-based sensors.

Poly(vinyl alcohol) (PVA): Hybrid films of PDA and PVA have been successfully used to detect spoilage in food products by sensing ammonia (B1221849) gas. rsc.org The fabrication process typically involves mixing PDA vesicles with a PVA solution, followed by film casting. mdpi.com

Chitosan (B1678972): As a biodegradable and non-toxic polymer, chitosan is an excellent candidate for creating sustainable sensor films. It enhances the mechanical properties and stability of the PDA, making the resulting sensors flexible and durable. mdpi.com

Cellulose: Cellulose nanocrystals can be added to PDA-chitosan composites to further improve mechanical strength and stabilize the PDA vesicle suspension, proving useful for spoilage detection in food storage across a wide temperature range. upi.edu

Polyurethane (PU): Electrospun nanofibers combining PDA with polyurethane have been developed for the colorimetric detection of bacteria like E. coli. acs.org

The choice of the matrix material can significantly influence the properties of the final hybrid nanomaterial, as summarized in the table below.

| Matrix Material | PDA Analogue Used | Fabrication Method | Key Properties of Hybrid Material | Potential Application |

| Poly(vinyl alcohol) (PVA) | 10,12-pentacosadiynoic acid (PCDA) | Film Casting | Flexible, transparent, improved mechanical strength. | Food spoilage sensors, temperature indicators. rsc.orgmdpi.com |

| Chitosan / Cellulose | 10,12-pentacosadiynoic acid (PCDA) | Film Casting | Biodegradable, enhanced durability, stable over wide temperature ranges. | Smart food packaging. upi.edu |

| Polyurethane (PU) | 10,12-pentacosadiynoic acid (PCDA) | Electrospinning | High surface area, flexible nanofiber mat. | Bacterial sensors, medical textiles. acs.org |

| Silica (SiO₂) | 10,12-docosadiyndioic acid | Self-assembly | Improved thermal stability, rapid chemochromatic response. | Chemical sensors, optoelectronics. |

Advanced Manufacturing Techniques for Polythis compound Devices

The translation of Polythis compound's unique properties into functional devices depends on advanced manufacturing techniques that can control the polymer's morphology and integration into various platforms. The fabrication process for PDA-based sensors is flexible, with methods chosen to organize the monomers for effective polymerization and to allow for secondary processing into films, fibers, or other forms. rsc.org

Research Findings: Several manufacturing techniques are prevalent in the development of PDA-based devices, each offering distinct advantages.

Film Casting: This is a straightforward method for creating thin-film sensors. It involves preparing a solution or dispersion of the diacetylene monomer (often as self-assembled vesicles) mixed with a polymer matrix like PVA or chitosan. The mixture is then cast onto a surface and dried to form a film. rsc.orgmdpi.com Subsequent UV irradiation polymerizes the diacetylene monomers, creating the blue-colored, active sensor film.

Electrospinning: This technique produces continuous nanofibers with high surface-area-to-volume ratios, which is highly advantageous for sensor applications. A solution containing the diacetylene monomer and a carrier polymer (e.g., polyurethane or polyethylene (B3416737) oxide) is subjected to a high-voltage electric field. acs.org This process creates a mat of nanofibers which, after UV polymerization, can act as a highly sensitive colorimetric sensor.

Solvent Injection Method: An alternative to the traditional thin-film hydration method for forming PDA vesicles, the solvent injection technique allows for the large-scale production of vesicles with controlled morphology. The diacetylene monomer is dissolved in a polar solvent and then injected into a heated aqueous solution under stirring, leading to the self-assembly of vesicles. rsc.org These vesicles can then be incorporated into various device formats.

These manufacturing techniques enable the creation of diverse device formats suitable for a range of applications, from food packaging sensors to wearable environmental monitors.

| Manufacturing Technique | Description | Key Advantages | Typical Device Format |

| Film Casting | A solution of the diacetylene monomer and a matrix polymer is cast and dried to form a solid film, which is then photopolymerized. rsc.org | Simple, scalable, allows for incorporation of various matrix materials. | Thin-film sensors, smart packaging labels. |

| Electrospinning | A high-voltage electric field is used to draw nanofibers from a polymer solution containing the diacetylene monomer. acs.org | High surface area, porous structure, good for gas sensing. | Nanofiber mats, wearable sensors, filters. |

| Solvent Injection | Monomers dissolved in a solvent are injected into an aqueous phase to form vesicles, which are then polymerized. rsc.org | Good control over vesicle size and distribution; suitable for large-scale production. | Solution-based assays, injectable sensors. |

Sustainable Synthesis and Degradation Pathways for this compound Polymers

As with all materials, the lifecycle of this compound and its polymer, from synthesis to disposal, is a critical consideration for its long-term viability. Research in polymer science is increasingly focused on green chemistry principles, including the use of renewable feedstocks and the design of biodegradable materials.

Research Findings:

Sustainable Synthesis: The synthesis of diacetylene monomers like this compound typically involves alkyne coupling reactions.

Classical Synthesis: The oxidative coupling of terminal alkynes, such as the Hay or Glaser coupling reactions, is a standard method for creating the core diacetylene structure. researchgate.net For this compound, this would likely involve coupling two shorter-chain alkyne precursors, one of which contains the hydroxyl group.

Green Chemistry Approaches: There is a growing trend toward using bio-based starting materials for polymer synthesis. For example, researchers have successfully synthesized diacetylene monomers from eugenol, a compound derived from clove oil, demonstrating a pathway toward lignin-based PDAs. acs.org Another approach involves using calcium carbide, an inexpensive resource, as the acetylene (B1199291) source for producing propargyl alcohols, key intermediates in diacetylene synthesis, without the need for metal catalysts. rsc.org While not yet documented for this compound specifically, these strategies point toward a future of more sustainable production routes.

Degradation Pathways: The degradation of Polythis compound-based materials is largely dependent on their composition, particularly when formulated as hybrid composites.

Degradation of the PDA Backbone: The polydiacetylene backbone itself can undergo degradation. Studies on polyesters containing diacetylene groups have shown that the conjugated ene-yne network can be degraded by photo-oxidation upon prolonged exposure to UV irradiation in the presence of air. scielo.org.mx This suggests a potential mechanism for the environmental breakdown of the active polymer component, preventing the accumulation of persistent plastic waste.

| Aspect | Conventional Method | Sustainable Alternative / Future Prospect |